4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride
Description
Properties
IUPAC Name |
4-[[ethyl(methyl)amino]methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(2)8-9-4-6-10(11)7-5-9;;/h4-7H,3,8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIIMQLRBTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride typically involves the reaction of 4-aminobenzylamine with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated compounds, such as bromoethane or chloroethane, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 4-{[Ethyl(methyl)amino]methyl}aniline.
Reduction: Amine derivatives of 4-{[Ethyl(methyl)amino]methyl}aniline.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Organic Synthesis
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and specialty chemicals. Its ability to undergo various reactions such as acylation and alkylation makes it a versatile reagent in synthetic chemistry .
Biological Studies
In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful for probing biochemical pathways and mechanisms .
Drug Development
The compound has been investigated for potential applications in drug development. Its unique properties suggest that it could be effective in designing new therapeutic agents, particularly those targeting specific biochemical pathways . Case studies have shown its efficacy in modulating biological responses, making it a candidate for further pharmaceutical exploration.
Industrial Applications
In industrial settings, this compound is utilized to produce specialty chemicals with tailored properties. Its role as an intermediate in the synthesis of dyes and pigments is significant due to its stability and reactivity .
Case Studies
Case Study 1: Drug Development
A recent study explored the use of this compound in developing antihypertensive agents. The compound demonstrated significant activity in modulating vascular responses, suggesting its potential as a lead compound for further drug design .
Case Study 2: Enzyme Inhibition Research
Another investigation focused on the compound's role in inhibiting specific enzymes involved in metabolic pathways. The results indicated that modifications to the aniline structure could enhance inhibitory potency, paving the way for new therapeutic strategies against metabolic disorders .
Mechanism of Action
The mechanism of action of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
- Molecular Formula : C10H18Cl2N2
- Average Mass : 237.168
- Key Differences: Substituent: A dimethylaminoethyl group (–CH2CH2N(CH3)2) is attached to the aromatic ring, differing in chain length (ethyl vs. methyl linkage) and branching compared to the target compound.
- Applications : Used in pharmaceutical intermediates due to its tertiary amine structure .
4-(Aminomethyl)aniline Dihydrochloride
- Molecular Formula : C7H11Cl2N2
- Average Mass : ~209.12
- Key Differences: Substituent: A simpler aminomethyl group (–CH2NH2) replaces the tertiary amine in the target compound. Reactivity: The primary amine in this compound increases nucleophilicity, making it more reactive in acylation or alkylation reactions compared to the target’s tertiary amine.
- Applications : Used as a building block in peptide synthesis and dye manufacturing .
(S)-4-(1-Aminoethyl)aniline Dihydrochloride
- Molecular Formula : C8H14Cl2N2
- Molecular Weight : 209.12
- Key Differences: Substituent: A chiral 1-aminoethyl group (–CH(CH3)NH2) introduces stereochemical complexity, unlike the target compound’s achiral ethyl(methyl)amino group. Biological Relevance**: The stereocenter may influence interactions with chiral biological targets, such as enzymes or receptors .
4-Chloro-N-(2-ethoxyethyl)aniline Hydrochloride
- Molecular Formula: Not explicitly stated (estimated C10H14Cl2N2O).
- Key Differences: Substituent: A chloro-ethoxyethyl group (–OCH2CH2Cl) replaces the aminoalkyl chain, introducing an electron-withdrawing chlorine atom and ether linkage. Reactivity**: The chlorine atom directs electrophilic substitution reactions to specific ring positions, contrasting with the target compound’s amine-directed reactivity .
Data Table: Structural and Molecular Comparison
*Estimated based on substituent analysis.
Biological Activity
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is a synthetic organic compound that belongs to the class of Mannich bases. This compound has garnered interest due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Anticancer Activity
Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant anticancer properties. A study highlighted that certain Mannich bases demonstrated cytotoxic effects against various cancer cell lines, including human colon cancer cells. The cytotoxicity was attributed to mechanisms such as DNA topoisomerase I inhibition and disruption of mitochondrial function, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Mannich Bases Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Human Colon Cancer (HCT116) | TBD |
| Mannich Base A | Jurkat Cells | 5.2 |
| Mannich Base B | Molt 4/C8 | 3.0 |
Antibacterial Activity
The antibacterial properties of Mannich bases have been extensively studied. Compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable to standard antibiotics .
Table 2: Antibacterial Activity of Related Mannich Bases
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Mannich Base C | Escherichia coli | 12.5 |
| Mannich Base D | Enterococcus faecalis | 15.0 |
Antiviral Activity
Some studies have also explored the antiviral potential of Mannich bases. While specific data on this compound is limited, similar compounds have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Inhibition of DNA topoisomerases, leading to apoptosis in cancer cells.
- Cell Membrane Disruption : Alteration of membrane integrity, resulting in leakage of cellular contents.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of a series of Mannich bases on various human cancer cell lines. The results indicated that compounds with an ethyl(methyl)amino substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
- Antibacterial Efficacy : Another study focused on the antibacterial effects against Staphylococcus aureus and demonstrated that derivatives with similar structures had MICs significantly lower than conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, the ethyl(methyl)amino group can be introduced through alkylation of the aniline precursor using ethylmethylamine under basic conditions. Reduction of intermediate nitro compounds (e.g., using sodium borohydride or hydrogenation catalysts) is critical to forming the primary amine . Reaction conditions such as pH, temperature (optimized at 60–80°C), and solvent polarity (e.g., ethanol or dichloromethane) significantly impact yield. Impurities like unreacted nitro intermediates or over-alkylated byproducts must be monitored via HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : and NMR confirm the presence of the ethyl(methyl)amino group (e.g., methylene protons at δ 3.2–3.5 ppm) and aromatic protons .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities at levels <0.1% .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 215.12 for the free base) .
- Elemental analysis : Confirms stoichiometry of the dihydrochloride salt (e.g., Cl content ~21.5%) .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C in amber glass vials to prevent photodegradation. The dihydrochloride salt is hygroscopic; desiccants like silica gel are essential. Aqueous solutions should be prepared fresh or frozen at -20°C for ≤48 hours to avoid hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The ethyl(methyl)amino group acts as a strong electron donor, activating the aromatic ring toward electrophilic substitution. Computational studies (DFT) suggest that the methylene bridge (-CH-) between the amino group and the aromatic ring enhances resonance stabilization, lowering the activation energy for reactions like acylation or sulfonation. Steric hindrance from the ethyl group may reduce reactivity at the ortho position, favoring para-substitution .
Q. How can computational modeling optimize this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to enzymes or receptors. For example, the protonated amino group forms salt bridges with aspartate residues in protease active sites. LogP values (~1.5) calculated via DFT indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility . QSAR models further correlate structural modifications (e.g., varying alkyl chain length) with bioactivity .
Q. How should researchers address contradictory data in stability studies under varying pH conditions?
Discrepancies in degradation profiles (e.g., hydrolysis at pH < 2 vs. oxidation at pH > 9) require rigorous kinetic analysis. For instance:
- Acidic conditions : Protonation of the amino group accelerates hydrolysis, forming 4-aminobenzaldehyde as a degradation product.
- Alkaline conditions : The free base undergoes autoxidation, generating nitroso derivatives.
Validate findings using LC-MS to track degradation pathways and adjust buffers (e.g., citrate for pH 3–6, phosphate for pH 7–8) to stabilize the compound during assays .
Q. What strategies mitigate side reactions during its use as a building block in multi-step syntheses?
- Protecting groups : Temporarily block the primary amine with Boc or Fmoc groups to prevent unwanted alkylation .
- Catalyst selection : Palladium on carbon (Pd/C) enhances selectivity in hydrogenation steps, minimizing over-reduction .
- In situ quenching : Add scavengers (e.g., polymer-bound isocyanates) to neutralize excess reagents in combinatorial chemistry workflows .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions for alkylation steps to avoid competing hydrolysis .
- Purification : Use flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) to isolate high-purity product .
- Troubleshooting : If NMR shows split peaks, check for diastereomers or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
